2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid
Overview
Description
2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a benzoic acid moiety substituted with a chloro group and a methoxypyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 2-methoxypyrimidine.
Coupling Reaction: The key step involves a coupling reaction between 2-chlorobenzoic acid and 2-methoxypyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up: Adjusting reaction conditions to accommodate larger batch sizes.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Oxidation/Reduction: Standard oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products
Scientific Research Applications
2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Molecular Targets: The compound may target proteins or nucleic acids, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar structural features but different substituents.
2-Amino-4-chloro-6-methoxypyrimidine: A related compound with an amino group instead of a benzoic acid moiety.
Uniqueness
2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidinyl group, in particular, contributes to its potential as a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-chloro-4-(2-methoxypyrimidin-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12-14-5-8(6-15-12)7-2-3-9(11(16)17)10(13)4-7/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEIZLIILXLBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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